![molecular formula C12H13N3O4S2 B2831662 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide CAS No. 1707372-57-3](/img/structure/B2831662.png)
2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide
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Description
2-(Hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a five-membered ring with a sulfur atom. This compound has attracted attention due to its unique chemical structure and potential biological activities.
Scientific Research Applications
Carbonic Anhydrase Inhibition
2-(Hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide and its derivatives have been extensively researched for their potent inhibitory activity against carbonic anhydrase (CA) isozymes. These compounds have shown significant inhibition of both α- and β-class carbonic anhydrases across various species, including human isoforms such as CA I, II, VA, VB, VII, IX, XII, and XIV, as well as β-CAs from pathogenic bacteria and fungi like Mycobacterium tuberculosis and Candida albicans. Their high inhibitory potency, sometimes in the low nanomolar range, makes them candidates for further development into diagnostic tools or therapeutic agents targeting diseases associated with aberrant CA activity, such as cancer and infectious diseases. The structure-based drug design of these compounds emphasizes their potential in medicinal chemistry applications, demonstrating efficiency across different CA isoforms from multiple species (Güzel et al., 2010), (Güzel et al., 2009).
Antimicrobial and Antitubercular Activities
In addition to CA inhibition, some derivatives of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide have demonstrated significant antimicrobial and antitubercular activities. For instance, thiosemicarbazide and 1,3,4-thiadiazole heterocycles bearing the benzo(b)thiophene nucleus, synthesized from 2-hydrazinocarbonyl-3-chloro-5-phenoxy-benzo[b]thiophene, have shown potent activity against Mycobacterium tuberculosis and various microorganisms, highlighting their potential as novel therapeutic agents in combating tuberculosis and microbial infections (Vasoya et al., 2005).
properties
IUPAC Name |
2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-19-9-4-2-8(3-5-9)15-21(17,18)10-6-7-20-11(10)12(16)14-13/h2-7,15H,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNQJVRFNGGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide |
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